2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate
Description
2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a brominated benzofuran derivative with a complex substitution pattern. Its structure features:
- Benzofuran core: A fused aromatic-oxygen heterocycle providing a planar scaffold for intermolecular interactions.
- 6-Bromo substituent: Enhances electrophilicity and influences cytotoxicity (lower than non-brominated precursors, as noted in ) .
- 2-Methoxyethyl ester: A polar ester group that may improve solubility compared to methyl esters (e.g., methyl 6-bromo-2-methyl derivatives in and ).
This compound is of interest in medicinal chemistry due to the bioactivity of benzofuran derivatives, including antimicrobial and anticancer properties.
Properties
IUPAC Name |
2-methoxyethyl 6-bromo-5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrClO5/c1-12-19(20(23)25-7-6-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-4-3-5-14(22)8-13/h3-5,8-10H,6-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFKKZAUNXEIGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC(=CC=C3)Cl)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrClO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The initial step involves the construction of the benzofuran ring. This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde derivatives.
Etherification: The 5-position of the benzofuran ring is functionalized with a 3-chlorobenzyl group through an etherification reaction, typically using a suitable base and a chlorobenzyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with 2-methoxyethanol, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the bromine or chlorine substituents, potentially replacing them with hydrogen atoms.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Aldehyde or carboxylic acid derivatives.
Reduction: Dehalogenated benzofuran derivatives.
Substitution: Benzofuran derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry
In chemistry, 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine
This compound is investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
Mechanism of Action
The mechanism by which 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate exerts its effects depends on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bromine and chlorine substituents may enhance its binding affinity to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The 2-methoxyethyl ester in the target compound likely increases hydrophilicity compared to methyl or ethyl esters (e.g., compounds in and ).
Research Findings and Implications
- Substituent Impact : The 3-chlorobenzyloxy group distinguishes the target compound from analogs with fluorobenzyl () or nitrobenzoyl () substituents. Chlorine’s moderate electronegativity balances electronic effects and steric demands.
- Ester Group Optimization : The 2-methoxyethyl ester may enhance bioavailability compared to methyl esters, as seen in improved solubility profiles of similar compounds .
- Synthetic Challenges: Bromination at position 6 requires precise conditions to avoid over-halogenation, as noted in for dibromoacetyl derivatives .
Biological Activity
2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of approximately 449.297 g/mol. This compound features a benzofuran core, which is known for its diverse biological activities. The unique substituents on this compound, particularly the methoxyethyl and bromo groups, contribute to its potential reactivity and therapeutic applications.
Chemical Structure and Properties
The structural configuration of this compound allows it to participate in various chemical reactions, enhancing its biological activity. The bromine atom facilitates nucleophilic substitution reactions, while the ester functional group can undergo hydrolysis, potentially leading to the formation of biologically active derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C21H21BrO6 |
| Molecular Weight | 449.297 g/mol |
| Functional Groups | Benzofuran, Ester, Bromine |
| Potential Activities | Antimicrobial, Antifungal |
Antimicrobial and Antifungal Properties
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial and antifungal activities. Benzofuran derivatives have been shown to inhibit various pathogens, suggesting that this compound may also possess similar therapeutic potential.
In studies involving related compounds, it was found that certain benzofuran derivatives demonstrated effective inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli, as well as antifungal activity against yeast like Pichia pastoris. The minimal inhibitory concentrations (MIC) for these compounds were reported to be significantly lower than those for traditional antibiotics, indicating a promising alternative for antimicrobial therapy .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of benzofuran derivatives have also been explored in various cancer cell lines. For instance, studies have shown that certain derivatives can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects. Compounds similar to the target compound have been tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cell lines, demonstrating varying degrees of cytotoxicity .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets such as enzymes or cellular receptors. Preliminary findings suggest that this compound may inhibit key proteins involved in disease pathways, potentially leading to therapeutic effects in conditions like hepatitis C virus infections.
Interaction Studies
Interaction studies indicate that similar compounds can bind effectively to biological targets, inhibiting their activity. These interactions are critical for understanding the compound's therapeutic potential and guiding further research into its mechanisms of action. The binding affinity with target proteins can lead to modulation of cellular pathways involved in disease progression.
Case Studies
Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:
- Antimicrobial Efficacy : A study demonstrated that a related benzofuran derivative exhibited potent activity against multi-drug resistant strains of Escherichia coli, achieving MIC values significantly lower than conventional antibiotics.
- Cancer Cell Targeting : In vitro studies showed that a derivative effectively induced apoptosis in MCF-7 breast cancer cells while sparing normal fibroblast cells, underscoring its selective cytotoxicity.
Q & A
Q. What spectroscopic methods are recommended for characterizing the purity and structure of 2-Methoxyethyl 6-bromo-5-((3-chlorobenzyl)oxy)-2-methylbenzofuran-3-carboxylate?
Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and stereochemistry. For example, the benzofuran core’s methyl group (2-methyl) and methoxyethyl ester can be identified via characteristic splitting patterns and integration ratios .
- High-Performance Liquid Chromatography (HPLC): Assess purity (≥95%) using reverse-phase HPLC with UV detection, as described in protocols for structurally related benzofuran derivatives .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na] ions) and fragmentation patterns to verify functional groups .
Q. What are the key considerations for handling this compound safely in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Ventilation: Ensure adequate airflow during synthesis or purification steps, as halogenated intermediates (e.g., 3-chlorobenzyl groups) may release toxic vapors .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid aqueous washes, as ester groups may hydrolyze .
Advanced Questions
Q. How can X-ray crystallography be employed to determine the molecular conformation and intermolecular interactions of this compound?
Answer:
- Crystallization: Grow single crystals via slow evaporation in ethyl acetate or dichloromethane. Ensure solvent purity to avoid twinning .
- Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Collect data with a completeness ≥99% and redundancy ≥4 for robust refinement .
- Refinement: Apply SHELXL-97 for structure solution. Use riding models for hydrogen atoms and refine anisotropic displacement parameters for non-H atoms. Analyze halogen bonding (e.g., Br⋯O interactions) and π-π stacking distances (3.4–3.9 Å) using software like Mercury .
Q. Table 1: Example Crystallographic Data (Adapted from )
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | |
| (Å) | 10.234, 8.567, 15.291 |
| (°) | 102.47 |
| -factor | 0.045 |
Q. What synthetic strategies are effective for introducing the 3-chlorobenzyloxy substituent at the 5-position of the benzofuran core?
Answer:
Q. How do non-covalent interactions such as halogen bonding and π-π stacking influence the solid-state packing and stability of this compound?
Answer:
- Halogen Bonding: The bromine atom at the 6-position forms Br⋯O interactions (3.33–3.34 Å) with sulfonyl or ester oxygens, stabilizing dimeric arrangements .
- π-π Stacking: Benzofuran and chlorobenzyl rings exhibit face-to-face stacking (interplanar distance: ~3.44 Å), enhancing crystal lattice energy. These interactions reduce solubility in non-polar solvents .
- Impact on Stability: Strong intermolecular forces increase melting points (e.g., 438–439 K) and reduce hygroscopicity, making the compound suitable for long-term storage .
Q. What experimental approaches can resolve discrepancies in reaction yields when synthesizing this compound under varying catalytic conditions?
Answer:
- Catalyst Screening: Compare NaH, KCO, or CsCO in etherification steps. NaH in THF typically gives higher yields (68–75%) due to stronger deprotonation .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while DCM may slow reaction kinetics .
- Temperature Gradients: Perform reactions at 0°C (to control exotherms) followed by gradual warming to RT. Use in-situ IR to monitor OH group consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
